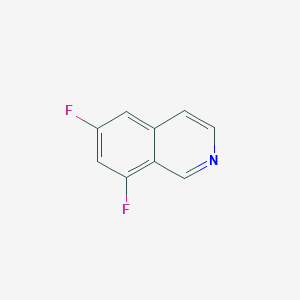

6,8-Difluoroisoquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6,8-difluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2N/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUURPHCVSJQJIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C(C=C(C=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6,8 Difluoroisoquinoline and Its Derivatives

Strategic Approaches for Di- and Polyfluorinated Isoquinoline (B145761) Synthesis

Direct Fluorination Techniques and Regioselectivity Challenges

Direct C-H fluorination represents an atom-economical approach to fluorinated heterocycles. However, controlling the regioselectivity of this transformation, particularly in polycyclic aromatic systems like isoquinoline, presents a significant challenge. Electrophilic fluorinating reagents are commonly employed for this purpose.

One of the most widely used electrophilic fluorinating agents is Selectfluor™ (F-TEDA-BF4). The direct fluorination of isoquinoline derivatives often leads to a mixture of products, with the outcome heavily dependent on the substitution pattern of the isoquinoline ring and the reaction conditions. For instance, the electrophilic C–H bond fluorination of 6-bromo-1-hydroxyisoquinoline with Selectfluor in refluxing acetonitrile (B52724) has been shown to yield 7-bromo-4-fluoro-1-hydroxyisoquinoline as a single isomer, highlighting the directing effect of existing substituents. researchgate.net The regioselectivity is governed by the electronic properties of the substrate, with fluorination generally favoring electron-rich positions.

Recent advancements have explored metal-free, photochemical methods for site-selective C-H fluorination. For example, visible-light-induced C-H fluorination of various isoquinolines using N-fluorobenzenesulfonimide (NFSI) as the fluorine source has been demonstrated to afford C1-fluorinated products with good selectivity. chinesechemsoc.org This method, however, may not be suitable for accessing isomers like 6,8-difluoroisoquinoline without appropriately pre-functionalized precursors. The primary challenge in direct fluorination remains the achievement of specific substitution patterns like the 6,8-disubstitution, which often requires multi-step sequences or the use of directing groups.

| Reagent | Substrate Scope | Regioselectivity | Ref. |

| Selectfluor | 1-Hydroxyisoquinolines | Highly regioselective, dependent on existing substituents | researchgate.net |

| NFSI (photochemical) | Substituted isoquinolines | C1-fluorination | chinesechemsoc.org |

Cyclization Reactions Utilizing Pre-fluorinated Precursors

A more regiochemically controlled approach to synthesizing di- and polyfluorinated isoquinolines involves the cyclization of appropriately substituted and pre-fluorinated precursors. Several classical named reactions for isoquinoline synthesis can be adapted for this purpose.

The Bischler-Napieralski reaction , which involves the acid-catalyzed cyclization of a β-arylethylamide, is a cornerstone in isoquinoline synthesis. wikipedia.orgorganic-chemistry.org By utilizing a β-phenethylamine derived from a difluorinated benzene (B151609) derivative, this method can provide access to difluoroisoquinolines. For example, the cyclization of an N-acyl derivative of 2-(3,5-difluorophenyl)ethylamine would be expected to yield a 6,8-difluorodihydroisoquinoline, which can then be aromatized. rsc.orgrsc.org The choice of dehydrating agent, such as POCl₃ or P₂O₅, is crucial for the success of the reaction. wikipedia.orgorganic-chemistry.org

The Pomeranz-Fritsch reaction offers another route, typically involving the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgorganicreactions.org Starting from a difluorobenzaldehyde, such as 3,5-difluorobenzaldehyde, this reaction can be employed to construct the this compound core. whiterose.ac.uk Modified procedures have been developed to improve yields and expand the substrate scope. wikipedia.orgwhiterose.ac.uk

The Pictet-Spengler reaction , the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is also a powerful tool. wikipedia.org The use of a difluorinated β-phenethylamine, for instance, in a reaction with formaldehyde (B43269) under acidic conditions would lead to a 6,8-difluorotetrahydroisoquinoline. nih.govacs.org This intermediate can subsequently be oxidized to the desired aromatic isoquinoline. The reaction has been shown to be effective with fluorinated phenethylamines. acs.org

| Reaction | Precursor Type | Product Type | Ref. |

| Bischler-Napieralski | β-(Difluorophenyl)ethylamide | Dihydroisoquinoline | wikipedia.orgrsc.org |

| Pomeranz-Fritsch | Difluorobenzaldehyde | Isoquinoline | wikipedia.orgwhiterose.ac.uk |

| Pictet-Spengler | β-(Difluorophenyl)ethylamine | Tetrahydroisoquinoline | wikipedia.orgacs.org |

Tandem Reactions and One-Pot Syntheses of Fluoroalkylated Isoquinolines

Tandem and one-pot reactions have emerged as highly efficient strategies for the synthesis of complex molecules from simple precursors in a single operation, minimizing waste and purification steps. researchgate.net

A notable example is the one-pot microwave-assisted synthesis of 1-fluoroalkyl-3-fluoroisoquinolines from N-fluoroalkylated 1,2,3-triazoles. This process involves the thermal decomposition of the triazole, a formal 1,3-fluorine shift, and subsequent cyclization to form the substituted isoquinoline ring system. rsc.org This method allows for the creation of structurally diverse fluorinated isoquinolines. rsc.org

Another approach involves a tandem radical cyclization process. For instance, a copper-promoted cyclization of vinyl isocyanides with bromodifluoroacetic derivatives has been reported for the synthesis of 1-difluoroalkylated isoquinolines. rsc.org This reaction proceeds under mild conditions and provides an efficient pathway to construct diverse 1-difluoroalkylated isoquinolines. rsc.org While these examples focus on fluoroalkylation, the principles of tandem reactions can be extended to the synthesis of ring-fluorinated systems like this compound by designing appropriate starting materials.

Transition Metal-Catalyzed Routes in Difluoroisoquinoline Construction

Transition metal catalysis has revolutionized organic synthesis, offering novel and efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds. These methods are increasingly applied to the synthesis and derivatization of fluorinated heterocycles.

C-H Activation and Functionalization Strategies

Direct C-H activation is a powerful strategy that avoids the need for pre-functionalized starting materials, offering a more atom- and step-economical synthetic route. nih.gov Palladium- and rhodium-catalyzed C-H activation/annulation reactions have been successfully employed for the synthesis of isoquinoline derivatives. rsc.orgmdpi.com

For example, palladium-catalyzed C-H activation of N-methoxybenzamides and their subsequent annulation with alkynes or allenes can produce substituted isoquinolinones. mdpi.com By using a difluorinated N-methoxybenzamide, this strategy could be adapted to synthesize 6,8-difluoroisoquinolinone derivatives. The regioselectivity of the C-H activation is often controlled by a directing group on the substrate. nih.govrsc.org While direct C-H fluorination catalyzed by transition metals is an emerging field, challenges remain in achieving high efficiency and selectivity for specific isomers like this compound.

Cross-Coupling Reactions for Isoquinoline Derivatization (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)

Cross-coupling reactions are indispensable tools for the derivatization of heterocyclic cores. nih.gov For a pre-synthesized 6,8-difluoro-x-haloisoquinoline (where x is a position suitable for coupling), these reactions allow for the introduction of a wide range of substituents.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide or triflate, is widely used for C-C bond formation. libretexts.orgorganic-chemistry.org A 6,8-difluoro-x-bromoisoquinoline could be coupled with various aryl- or alkylboronic acids to introduce diverse substituents at the x-position. rsc.orgmdpi.com This reaction is known for its mild conditions and high functional group tolerance. libretexts.org

The Heck reaction , the coupling of an unsaturated halide with an alkene, can be used to install vinyl groups onto the difluoroisoquinoline scaffold. rsc.org Similarly, the Sonogashira coupling of a halo-difluoroisoquinoline with a terminal alkyne provides access to alkynyl-substituted derivatives. rsc.org

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the introduction of primary or secondary amines onto the this compound ring from a corresponding halide. rsc.orgarkat-usa.orgresearchgate.net This reaction is crucial for the synthesis of many biologically active compounds.

The table below summarizes the application of these cross-coupling reactions for the derivatization of a hypothetical halo-difluoroisoquinoline.

| Coupling Reaction | Reactants | Catalyst System (Typical) | Product | Ref. |

| Suzuki-Miyaura | 6,8-Difluoro-x-haloisoquinoline + R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 6,8-Difluoro-x-R-isoquinoline | rsc.orglibretexts.org |

| Heck | 6,8-Difluoro-x-haloisoquinoline + Alkene | Pd catalyst, Base | 6,8-Difluoro-x-alkenyl-isoquinoline | rsc.org |

| Sonogashira | 6,8-Difluoro-x-haloisoquinoline + Alkyne | Pd/Cu catalyst, Base | 6,8-Difluoro-x-alkynyl-isoquinoline | rsc.org |

| Buchwald-Hartwig | 6,8-Difluoro-x-haloisoquinoline + Amine | Pd catalyst, Ligand, Base | 6,8-Difluoro-x-amino-isoquinoline | rsc.orgarkat-usa.org |

Radical Cyclization Approaches for Fluoroalkylated Systems

Radical cyclization reactions offer a powerful and versatile method for constructing the isoquinoline core, particularly for the introduction of fluoroalkyl groups. accelachem.com These reactions typically proceed through a sequence of radical generation, intramolecular cyclization onto a multiple bond, and subsequent quenching of the resulting radical. accelachem.com

One of the most common strategies for accessing 1-fluoroalkylated isoquinolines involves the generation of a fluoroalkyl radical which then adds to an isonitrile, followed by a radical cyclization step. rsc.org For instance, copper-catalyzed systems have been shown to promote the cyclization of vinyl isocyanides with bromodifluoroacetic derivatives to yield 1-difluoroalkylated isoquinolines in moderate to good yields. rsc.orgacs.org This method provides a mild and efficient pathway for constructing a diverse range of these compounds.

Recent advancements have also utilized photoredox catalysis to initiate these radical cascades. Visible-light-induced carboperfluoroalkylation of alkenes using perfluoroalkyl iodides and bromides has been developed to synthesize various isoquinoline-1,3-diones under mild conditions. thieme-connect.com Although not directly forming the aromatic isoquinoline, these diones can serve as precursors.

While specific examples for this compound are not documented, these radical cyclization strategies are, in principle, applicable. A hypothetical precursor for a radical cyclization leading to a this compound derivative would need to incorporate the difluoro substitution pattern on the phenyl ring portion of the starting material. The following table illustrates the types of fluoroalkylated isoquinolines synthesized via radical cyclization, highlighting the versatility of this approach.

Table 1: Examples of Fluoroalkylated Isoquinolines Synthesized via Radical Cyclization

| Starting Materials | Radical Source/Catalyst | Product | Yield (%) | Reference |

| Vinyl isocyanides, Bromodifluoroacetic derivatives | Cu/B₂pin₂ | 1-Difluoroalkylated isoquinolines | Moderate to Good | rsc.orgacs.org |

| N-Alkyl-N-methacryloyl benzamides, Perfluoroalkyl iodides | Visible light | Perfluorinated isoquinoline-1,3-diones | Satisfactory | thieme-connect.com |

| 2-Isocyanobiaryls, Mn(acac)₃ | Mn(acac)₃ | Tricyclic pyridine (B92270) derivatives | Not specified | rsc.org |

This table presents examples of related compounds to illustrate the methodology, as specific data for this compound is not available.

Nucleophilic Aromatic Substitution (SNAr) in Functionalizing Fluoroisoquinolines

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as fluorinated isoquinolines. uni.luchemsrc.com The presence of electron-withdrawing fluorine atoms activates the isoquinoline ring, making it susceptible to attack by nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. chemsrc.com

In the context of fluoroisoquinolines, an activated fluorine atom can itself act as a leaving group. This is particularly true in SNAr reactions, where the high electronegativity of fluorine stabilizes the intermediate carbanion, and the cleavage of the strong C-F bond is not the rate-determining step. Research has shown that in many SNAr reactions, the reactivity order is F > Cl > Br > I. chemsrc.com

A recent study detailed the synthesis of 1-fluoroalkyl-3-fluoroisoquinolines, where the fluorine atom at the 3-position is highly activated and can be readily displaced by various nucleophiles. rsc.orgrsc.org This allows for the introduction of a wide range of substituents at this position. The reaction of these 3-fluoroisoquinolines with oxygen, sulfur, and nitrogen nucleophiles in polar solvents provides access to a diverse library of 3-substituted 1-fluoroalkylated isoquinolines. rsc.orgrsc.org

For a molecule like this compound, the fluorine atoms on the benzene ring would be less reactive towards SNAr compared to a fluorine atom at an activated position like C1 or C3. However, derivatization of the core this compound structure, for example by introducing a good leaving group at an activated position, could enable further functionalization via SNAr.

Table 2: SNAr Reactions on a 3-Fluoroisoquinoline Derivative

| Substrate | Nucleophile | Solvent | Product | Yield (%) | Reference |

| 1-Trifluoromethyl-3-fluoroisoquinoline | Sodium methoxide | Methanol | 3-Methoxy-1-trifluoromethylisoquinoline | 95 | rsc.orgrsc.org |

| 1-Trifluoromethyl-3-fluoroisoquinoline | Sodium thiophenoxide | DMF | 3-(Phenylthio)-1-trifluoromethylisoquinoline | 88 | rsc.orgrsc.org |

| 1-Trifluoromethyl-3-fluoroisoquinoline | Pyrrolidine | Acetonitrile | 3-(Pyrrolidin-1-yl)-1-trifluoromethylisoquinoline | 92 | rsc.orgrsc.org |

This table illustrates the SNAr methodology on a related fluorinated isoquinoline, as specific data for this compound is not available.

Reactivity and Mechanistic Studies of 6,8 Difluoroisoquinoline

Exploration of Reaction Pathways and Intermediate Species

The reactivity of 6,8-difluoroisoquinoline can be primarily understood through the lens of two major reaction pathways: electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr).

Electrophilic Aromatic Substitution (EAS): In EAS reactions, an electrophile attacks the electron-rich aromatic ring. The isoquinoline (B145761) nucleus is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The presence of two additional strongly electron-withdrawing fluorine atoms further deactivates the ring system, making EAS reactions challenging. libretexts.orgmasterorganicchemistry.com

When these reactions do occur, they proceed through a high-energy carbocationic intermediate known as a Wheland or sigma (σ) complex. clockss.orgbyjus.com The stability of this intermediate dictates the preferred position of attack. For the this compound system, protonation of the nitrogen under acidic conditions would create a pyridinium (B92312) ring, further deactivating the heterocyclic part of the molecule and directing the electrophilic attack towards the carbocyclic ring. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings bearing strong electron-withdrawing groups are susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The fluorine atoms at positions 6 and 8, coupled with the inherent electron-withdrawing nature of the aza-aromatic system, make this compound a prime candidate for SNAr reactions. This pathway involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The subsequent departure of a leaving group, in this case, a fluoride (B91410) ion, restores the aromaticity. Given that fluorine is a poor leaving group in SN2 reactions but an excellent one in SNAr reactions due to its ability to stabilize the anionic intermediate through its powerful inductive effect, this pathway is often favored. masterorganicchemistry.comstackexchange.com

Role of Fluorine in Directing Reactivity and Regioselectivity

The two fluorine atoms at positions 6 and 8 are the primary determinants of the regioselectivity of reactions on the carbocyclic ring of this compound.

In Electrophilic Aromatic Substitution: The fluorine atom exerts a strong -I (electron-withdrawing inductive) effect and a weaker +M (electron-donating mesomeric or resonance) effect. While the inductive effect deactivates the entire ring, the resonance effect can direct incoming electrophiles. However, the powerful deactivation by both fluorine atoms and the pyridinium nitrogen (under acidic conditions) makes predicting the precise site of electrophilic attack complex. Generally, electrophilic attack on fluorinated quinolines and isoquinolines is known to be complicated. researchgate.net For the carbocyclic ring, positions 5 and 7 are ortho and para to the C6-fluorine, and position 7 is ortho to the C8-fluorine. The directing effects would be a complex interplay of these influences.

In Nucleophilic Aromatic Substitution: The situation is much clearer for SNAr. The fluorine atoms themselves are potential leaving groups. A nucleophile can attack either C-6 or C-8. The positions ortho and para to the electron-withdrawing groups are most activated towards nucleophilic attack. nptel.ac.in In this compound, the nitrogen atom activates the C-1 position in the heterocyclic ring, while the fluorine at C-6 activates the C-5 and C-7 positions, and the fluorine at C-8 activates the C-7 position. Therefore, nucleophilic attack is most likely to occur at the carbon atoms bearing the fluorine atoms (C-6 and C-8), leading to their substitution. The relative reactivity of C-6 versus C-8 would depend on the specific nucleophile and reaction conditions.

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are heavily influenced by the C-F bonds.

Reaction Kinetics:

EAS: The rate of electrophilic aromatic substitution is expected to be significantly slower for this compound compared to unsubstituted isoquinoline. clockss.org This is due to the high activation energy required to form the destabilized Wheland intermediate, which bears a positive charge in an already electron-poor system.

SNAr: Conversely, the rate of nucleophilic aromatic substitution is accelerated by the fluorine substituents. masterorganicchemistry.com The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile to form the Meisenheimer complex. stackexchange.com The strong inductive effect of fluorine stabilizes this negatively charged intermediate, thus lowering the activation energy and increasing the reaction rate. The order of reactivity for halogens in SNAr is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. masterorganicchemistry.com

The table below summarizes the predicted reactivity for this compound.

| Reaction Type | Predicted Reactivity | Rate-Determining Step | Key Intermediate |

| Electrophilic Aromatic Substitution (EAS) | Slow | Formation of Wheland complex | Wheland (σ) complex |

| Nucleophilic Aromatic Substitution (SNAr) | Fast | Nucleophilic attack | Meisenheimer complex |

Advanced Spectroscopic Characterization for Reaction Monitoring

Monitoring the progress of reactions involving this compound can be effectively achieved using a suite of advanced spectroscopic techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is invaluable for confirming the molecular weight and elemental composition of products and any stable intermediates. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to follow the reaction progress by separating and identifying the components of the reaction mixture over time.

In-situ Spectroscopy: Techniques such as in-situ NMR or infrared (IR) spectroscopy allow for real-time monitoring of the reaction mixture without the need for sampling. This can provide detailed kinetic data and help in the detection of transient intermediate species that might be difficult to isolate. For instance, the formation and decay of a Meisenheimer complex could potentially be observed under the right conditions.

The table below outlines spectroscopic methods for monitoring reactions of this compound.

| Spectroscopic Technique | Information Obtained | Application |

| 19F NMR | Changes in the electronic environment of fluorine atoms. | Tracking consumption of starting material and formation of products. |

| 1H and 13C NMR | Structural elucidation of products and intermediates. | Confirming the position of substitution. |

| Mass Spectrometry (HRMS) | Precise mass and elemental composition. | Identification of products and intermediates. |

| In-situ NMR/IR | Real-time concentration changes of reactants, intermediates, and products. | Kinetic studies and detection of transient species. |

Computational and Theoretical Investigations of 6,8 Difluoroisoquinoline

Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Electronic Structure

No specific studies utilizing quantum chemical calculations, such as Density Functional Theory (DFT), to determine the molecular geometry and electronic structure of 6,8-Difluoroisoquinoline were identified in the available literature. Such calculations would typically provide data on bond lengths, bond angles, dihedral angles, and electronic properties like molecular orbital energies (HOMO-LUMO) and electrostatic potential maps.

Conformational Analysis and Energy Landscapes

There is no available research on the conformational analysis and energy landscapes of this compound. This type of study would involve mapping the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Reaction Mechanism Elucidation via Computational Modeling (e.g., Transition State Analysis)

The elucidation of reaction mechanisms involving this compound through computational modeling, including transition state analysis, has not been reported in the scientific literature. These investigations are crucial for understanding the reactivity and potential synthetic pathways of a compound.

Molecular Dynamics Simulations for Dynamic Behavior

No molecular dynamics (MD) simulations have been published that focus on the dynamic behavior of this compound. MD simulations are instrumental in understanding the movement of atoms and molecules over time and are valuable for predicting physical properties and interactions in different environments.

Structure-Activity Relationship (SAR) Studies through In Silico Approaches

In silico Structure-Activity Relationship (SAR) studies of this compound are not present in the current body of scientific literature. SAR studies are essential in medicinal chemistry and drug discovery for predicting the biological activity of a compound based on its molecular structure.

Advanced Applications of 6,8 Difluoroisoquinoline in Specialized Chemical Research

Medicinal Chemistry and Drug Discovery Innovations

The isoquinoline (B145761) core is a well-established pharmacophore present in numerous natural products and synthetic drugs. The introduction of two fluorine atoms at the 6 and 8 positions of the isoquinoline ring system can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.

6,8-Difluoroisoquinoline as a Privileged Scaffold for Bioactive Compound Development

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets. The this compound moiety has emerged as a potential privileged scaffold due to the advantageous properties conferred by the fluorine substituents. The electron-withdrawing nature of the fluorine atoms can influence the pKa of the isoquinoline nitrogen, affecting its interaction with protein residues. Furthermore, the C-F bonds can participate in favorable orthogonal multipolar interactions with carbonyl groups in protein binding sites, enhancing binding affinity and selectivity.

The difluoro substitution pattern can also block sites of metabolism, leading to improved pharmacokinetic profiles. This metabolic stability is a crucial attribute in the development of orally bioavailable drugs. While direct studies on this compound as a privileged scaffold are limited, research on related fluorinated quinolines and isoquinolines supports this potential. For instance, various fluorinated quinoline (B57606) derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

Design and Synthesis of Novel Pharmacophores Incorporating the this compound Moiety

The synthesis of this compound derivatives typically involves multi-step sequences starting from appropriately substituted benzene (B151609) or pyridine (B92270) precursors. The introduction of the fluorine atoms can be achieved through various fluorination methodologies, including nucleophilic aromatic substitution (SNA_r_) reactions or by utilizing fluorinated building blocks.

Once the this compound core is synthesized, it can be further functionalized at various positions to create a library of diverse pharmacophores. For example, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl or alkyl substituents at specific positions, allowing for the exploration of the structure-activity relationship (SAR). The design of these novel pharmacophores is often guided by computational modeling and a deep understanding of the target protein's active site. The strategic placement of functional groups on the this compound scaffold can optimize interactions with the target and enhance biological activity.

Exploration of Biological Activities for this compound Derivatives (e.g., as Tool Compounds)

While comprehensive biological activity data for a wide range of this compound derivatives is not yet widely available in the public domain, preliminary studies on analogous compounds suggest significant potential. Fluorinated isoquinolines have been investigated for their activity against various diseases. For example, certain fluoroisoquinoline derivatives have shown promise as potential antimalarial agents.

The development of this compound-based tool compounds is a crucial step in validating novel biological targets. These highly potent and selective molecules can be used to probe the function of specific proteins in cellular pathways, providing valuable insights into disease mechanisms. The unique spectroscopic signature of the fluorine atoms can also be exploited in ¹⁹F NMR studies to investigate drug-target interactions.

| Derivative Class | Potential Biological Activity |

| Amino-substituted 6,8-difluoroisoquinolines | Kinase Inhibition, Anticancer |

| Amide-linked 6,8-difluoroisoquinolines | Antiviral, Antibacterial |

| Aryl-substituted 6,8-difluoroisoquinolines | CNS Disorders, Anti-inflammatory |

Modulation of Enzyme Activity by this compound-Based Inhibitors

Enzyme inhibition is a major strategy in drug discovery. The this compound scaffold can serve as a versatile template for the design of potent and selective enzyme inhibitors. The fluorine atoms can enhance binding affinity through favorable interactions with the enzyme's active site and can also improve the metabolic stability of the inhibitor.

A key area of interest is the development of kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. The this compound core can be decorated with appropriate pharmacophoric groups to target the ATP-binding site of specific kinases. The structure-activity relationship of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as p38 MAP kinase inhibitors has been explored, demonstrating the potential of difluoro-substituted heterocyclic scaffolds in this area. nih.gov While this study does not directly involve this compound, the principles of using a difluorinated core to achieve potent kinase inhibition are transferable.

| Target Enzyme | Potential Therapeutic Area |

| Protein Kinases (e.g., EGFR, VEGFR) | Oncology |

| Proteases (e.g., HIV protease) | Infectious Diseases |

| Phosphatases | Metabolic Disorders |

Materials Science Applications

The unique electronic and photophysical properties of the this compound core also make it an attractive building block for the development of advanced materials.

Integration into Liquid Crystalline Mixtures and Optoelectronic Materials

The introduction of fluorine atoms into organic molecules can significantly influence their liquid crystalline behavior. The high dipole moment of the C-F bond can lead to strong intermolecular interactions, which can stabilize mesophases. The rigid, planar structure of the isoquinoline ring system, combined with the electronic effects of the fluorine substituents, makes this compound a promising component for the design of novel liquid crystalline materials.

In the field of optoelectronics, fluorinated aromatic compounds are often used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the fluorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule, which can improve electron injection and transport properties. While specific research on the integration of this compound into these materials is nascent, the known properties of fluorinated heterocycles suggest significant potential. For instance, the photophysical properties of some quinazolinone derivatives with aryl groups at the 6- and 8-positions have been studied, revealing emission in the blue to green region. mdpi.com This suggests that appropriately designed this compound derivatives could exhibit interesting fluorescence properties for optoelectronic applications.

| Material Type | Potential Application |

| Liquid Crystals | Displays, Sensors |

| Organic Light-Emitting Diodes (OLEDs) | Solid-state lighting, Displays |

| Organic Photovoltaics (OPVs) | Solar energy conversion |

Potential in Organic Light-Emitting Diodes (OLEDs) and Chemosensors

The unique properties of the isoquinoline scaffold, particularly its inherent fluorescence, have made its derivatives promising candidates for use in optoelectronic devices and sensing applications. nih.gov

Organic Light-Emitting Diodes (OLEDs):

While there is no specific data on this compound in OLEDs, research on other fluorinated and isoquinoline-based materials provides a basis for speculation. For instance, iridium complexes containing isoquinoline-type ligands are known to be effective phosphorescent emitters in OLEDs. The introduction of fluorine atoms to the isoquinoline ligand could potentially tune the emission color and improve the quantum efficiency of such complexes.

Potential Advantages of this compound in OLEDs:

| Property | Potential Effect of 6,8-Difluoro Substitution |

| Electron Injection | Lowered LUMO energy level could improve electron injection. |

| Device Stability | Increased resistance to oxidation could lead to longer operational lifetimes. |

| Color Tuning | Fluorine substitution can influence the emission wavelength of the material. |

| Quantum Efficiency | May enhance the efficiency of light emission. |

Chemosensors:

Fluorescent chemosensors are molecules designed to signal the presence of specific analytes, such as metal ions, through a change in their fluorescence properties. The isoquinoline core, with its nitrogen atom capable of coordinating to metal ions, is a suitable platform for designing such sensors. nih.gov

The electron-withdrawing nature of the two fluorine atoms in this compound would likely influence the electron density of the isoquinoline ring system. This could, in turn, affect its binding affinity and selectivity for different metal ions. For example, a change in the fluorescence intensity or a shift in the emission wavelength upon metal ion binding could be utilized as a sensing mechanism.

While numerous chemosensors based on quinoline and isoquinoline derivatives have been developed for the detection of various metal ions, nih.govresearchgate.netrsc.orgchemisgroup.us there are no published studies that specifically employ the this compound scaffold for this purpose.

Chemical Probe Development for Biological Systems

Chemical probes are small molecules used to study and manipulate biological processes. Fluorescent probes, a subset of chemical probes, are particularly valuable for imaging and tracking biological molecules and events within living cells. The inherent fluorescence of many isoquinoline derivatives makes them attractive candidates for the development of such probes. nih.govresearchgate.net

The introduction of fluorine atoms can enhance the utility of a chemical probe in several ways. The strong carbon-fluorine bond can increase the metabolic stability of the probe, making it more robust in biological environments. Furthermore, fluorine substitution can alter the lipophilicity of a molecule, potentially improving its cell membrane permeability.

While the development of quinoline-based fluorescent probes for bioimaging is an active area of research, researchgate.netresearchgate.net specific examples utilizing this compound are not found in the current scientific literature. The potential of this compound as a scaffold for new chemical probes remains an unexplored area of research.

Potential Research Directions for this compound as a Chemical Probe:

Synthesis of derivatives: Functionalization of the this compound core with various reactive groups to allow for conjugation to biomolecules.

Photophysical studies: Characterization of the fluorescence properties of these derivatives in different biological environments.

Cellular imaging: Evaluation of the cell permeability and localization of these probes in living cells.

Crystallographic Analysis of 6,8 Difluoroisoquinoline and Its Complexes

Single Crystal X-ray Diffraction Studies for Molecular Structure Elucidation

For 6,8-Difluoroisoquinoline, a single crystal X-ray diffraction study would involve growing a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern. By analyzing the positions and intensities of the diffracted X-ray beams, the electron density distribution within the crystal can be mapped, and from this, the precise positions of the atoms can be determined.

A hypothetical dataset from a single crystal X-ray diffraction experiment on this compound is presented in the table below. Such data would allow for the unambiguous confirmation of the planar isoquinoline (B145761) ring system and the specific substitution pattern of the fluorine atoms at positions 6 and 8. Furthermore, analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as π-π stacking or weak C-H···F hydrogen bonds, which govern the solid-state assembly of the molecules.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.5 |

| b (Å) | 12.2 |

| c (Å) | 15.8 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1445.4 |

| Z | 8 |

| R-factor | 0.045 |

This table represents hypothetical data for illustrative purposes.

Co-crystallization Strategies for Ligand-Target Interaction Analysis

Co-crystallization is a powerful technique used to study the non-covalent interactions between a ligand, such as this compound, and a target molecule, which could be a protein, enzyme, or another small organic molecule. By obtaining a crystal of the complex, single crystal X-ray diffraction can be employed to visualize the precise binding mode and intermolecular interactions at the atomic level.

The design of co-crystallization experiments with this compound would involve selecting a target molecule with complementary chemical features. The fluorine atoms on the isoquinoline ring can act as weak hydrogen bond acceptors, and the aromatic system can participate in π-stacking or hydrophobic interactions. Various crystallization techniques, such as vapor diffusion, slow evaporation, or liquid-liquid diffusion, could be employed to screen for conditions that yield high-quality co-crystals.

Successful co-crystallization and subsequent X-ray analysis would provide invaluable insights into the specific interactions, such as hydrogen bonds, halogen bonds, or van der Waals contacts, that stabilize the ligand-target complex. This information is crucial for structure-based drug design and understanding the molecular recognition processes.

Powder X-ray Diffraction for Polymorphism and Solid-State Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of crystalline solids. nih.gov Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline or powdered sample. farmaceut.org This makes it a valuable tool for routine identification, phase purity analysis, and the study of polymorphism. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the pharmaceutical and materials sciences, as different polymorphs can exhibit distinct physical properties. A PXRD analysis of this compound would involve recording the diffraction pattern of a powdered sample and comparing it to a calculated pattern from single crystal data or to patterns from other batches. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline phase.

The table below illustrates a hypothetical set of characteristic 2θ peaks and their relative intensities for a specific polymorphic form of this compound. Any variation in this pattern would indicate the presence of a different polymorph or an impurity.

| 2θ (°) (Cu Kα) | Relative Intensity (%) |

| 12.5 | 85 |

| 18.2 | 100 |

| 21.7 | 65 |

| 25.1 | 90 |

| 28.9 | 50 |

This table represents hypothetical data for illustrative purposes.

Quantum Crystallography and Electron Density Mapping

Quantum crystallography represents an advanced field that combines experimental X-ray diffraction data with quantum mechanical calculations to gain deeper insights into the electronic structure of molecules in the crystalline state. High-resolution X-ray diffraction experiments can provide accurate measurements of the electron density distribution throughout the crystal lattice.

For this compound, an experimental electron density map would reveal subtle details about the chemical bonding and intermolecular interactions. For instance, the deformation of the electron density around the fluorine atoms could provide evidence for their participation in weak intermolecular interactions. By applying theoretical models, it is possible to partition the experimental electron density and calculate various properties, such as atomic charges, bond critical point properties, and electrostatic moments.

This level of analysis goes beyond the simple determination of atomic positions and provides a more profound understanding of the chemical nature of this compound in the solid state. Such studies can be particularly valuable for understanding the influence of the electron-withdrawing fluorine atoms on the electronic properties of the isoquinoline ring system.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes

The synthesis of fluorinated isoquinolines, including 6,8-Difluoroisoquinoline, has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of synthesizing this compound and its analogs lies in the adoption of green chemistry principles to develop more environmentally benign and efficient processes.

Key areas of development in the sustainable synthesis of fluorinated isoquinolines include:

Catalytic Systems: A shift away from stoichiometric reagents towards catalytic methods is crucial. This includes the use of transition-metal catalysts, which can facilitate reactions with higher atom economy and under milder conditions. rsc.orgrsc.org For instance, rhodium(III)-catalyzed C-H functionalization has been shown to be an effective method for the direct assembly of vinyl fluorinated isoquinolines. nih.gov Similarly, palladium-catalyzed annulation reactions of fluoroalkylated alkynes provide a regioselective route to 4-fluoroalkylated isoquinolines. nih.gov Research into novel, more abundant, and less toxic metal catalysts is an active area of investigation.

Energy Efficiency: The use of microwave-assisted synthesis and continuous flow processing can significantly reduce reaction times and energy consumption compared to conventional heating methods. jddhs.com These techniques also allow for better control over reaction parameters, potentially leading to higher yields and purity.

Safer Solvents and Reagents: A major focus of green chemistry is the replacement of hazardous organic solvents with safer alternatives such as water, bio-based solvents, or supercritical CO2. jddhs.com Furthermore, the development of fluorinating reagents with improved safety profiles and higher efficiency is a continuous effort in green fluorine chemistry. dovepress.com

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. Reactions that proceed with high atom economy minimize the formation of byproducts and waste. rsc.org

| Green Chemistry Principle | Application in Isoquinoline (B145761) Synthesis | Potential Benefit for this compound |

| Catalysis | Use of transition-metal catalysts (e.g., Rh, Pd) | Higher efficiency, milder reaction conditions, improved regioselectivity. |

| Energy Efficiency | Microwave-assisted and continuous flow reactions | Reduced reaction times, lower energy consumption, better process control. |

| Safer Solvents | Replacement of hazardous solvents with water or bio-solvents | Reduced environmental impact and improved worker safety. |

| Atom Economy | Development of reactions with minimal byproduct formation | Minimized waste generation and more sustainable processes. |

Integration with Artificial Intelligence and Machine Learning for Drug Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery and design. For a scaffold like this compound, these computational tools can accelerate the identification of new drug candidates and optimize their properties.

Future applications of AI and ML in the context of this compound include:

De Novo Drug Design: Generative AI models can design novel molecules based on desired properties. By learning from vast datasets of chemical structures and their biological activities, these models can propose new this compound derivatives with enhanced potency and selectivity for specific biological targets.

Predictive Modeling: Machine learning algorithms can be trained to predict the biological activity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of this compound analogs. This allows for the virtual screening of large libraries of compounds, prioritizing those with the most promising profiles for synthesis and experimental testing.

Target Identification: AI can analyze biological data to identify novel protein targets that may be modulated by this compound derivatives. This can open up new therapeutic avenues for this class of compounds.

Synthesis Planning: Retrosynthesis prediction tools powered by AI can assist chemists in designing efficient synthetic routes to novel this compound derivatives, potentially identifying more sustainable and cost-effective pathways.

| AI/ML Application | Description | Relevance to this compound |

| De Novo Design | Generative models create novel molecular structures. | Design of new derivatives with optimized properties. |

| Predictive Modeling | Algorithms predict activity, ADME, and toxicity. | Virtual screening and prioritization of drug candidates. |

| Target Identification | AI analyzes biological data to find new targets. | Discovery of new therapeutic applications. |

| Synthesis Planning | AI predicts efficient synthetic routes. | Optimization of the synthesis of novel analogs. |

Exploration of Novel Biological Targets and Therapeutic Areas

The unique electronic properties conferred by the two fluorine atoms in this compound make it an attractive scaffold for targeting a variety of biological systems. While research is ongoing, the broader class of fluorinated isoquinolines has shown promise in several therapeutic areas, suggesting potential avenues for this compound.

Emerging therapeutic areas for fluorinated isoquinolines that warrant investigation for this compound derivatives include:

Oncology: Fluoroindenoisoquinolines, which share a fluorinated isoquinoline core, have been investigated as novel non-camptothecin topoisomerase I inhibitors for cancer therapy. scispace.com This suggests that this compound derivatives could be explored for their potential as anticancer agents. The expression of certain genes, such as SLFN11, may be a determinant of cellular response to these compounds. scispace.com

Infectious Diseases: The isoquinoline scaffold is present in a number of compounds with antimicrobial and antifungal properties. researchgate.net The introduction of fluorine can enhance metabolic stability and cell permeability, potentially leading to more potent anti-infective agents.

Neurodegenerative Diseases: The ability of fluorine to modulate lipophilicity can be advantageous for designing compounds that can cross the blood-brain barrier. This opens up the possibility of developing this compound derivatives for central nervous system disorders.

Inflammatory Diseases: Certain quinoline (B57606) derivatives have been investigated for their anti-inflammatory properties. Patents have described substituted bicyclic aromatic compounds, including those with a difluoroisoquinoline moiety, as inhibitors of S-nitrosoglutathione reductase (GSNOR), which could be relevant for inflammatory conditions. google.comgoogle.com

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

A deeper understanding of the behavior of this compound in biological systems and during chemical reactions requires the application of advanced analytical techniques. These methods can provide real-time, in situ information that is not accessible through traditional analytical approaches.

Future directions in the analysis of this compound may involve:

In Situ Reaction Monitoring: Spectroscopic techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, coupled with fiber-optic probes, can be used to monitor the progress of reactions involving this compound in real-time. This allows for precise control over reaction conditions and can lead to improved yields and a better understanding of reaction mechanisms.

Hyperspectral Imaging: This technique combines spectroscopy and imaging to provide spatial and spectral information simultaneously. It could be used to visualize the distribution of this compound derivatives within cells or tissues, providing insights into their mechanism of action and subcellular localization.

Advanced NMR Techniques: Two-dimensional and solid-state NMR spectroscopy can provide detailed structural information about this compound and its interactions with biological macromolecules, such as proteins and nucleic acids.

Fluorine-19 (¹⁹F) MRI: The presence of two fluorine atoms in this compound makes it a potential candidate for ¹⁹F magnetic resonance imaging. This technique could be used to non-invasively track the biodistribution and pharmacokinetics of this compound-based drugs in vivo.

| Analytical Technique | Application | Potential Insights for this compound |

| In Situ Spectroscopy | Real-time monitoring of chemical reactions. | Optimization of synthesis and understanding of reaction mechanisms. |

| Hyperspectral Imaging | Visualization of compound distribution in biological samples. | Understanding of subcellular localization and mechanism of action. |

| Advanced NMR | Detailed structural analysis of molecular interactions. | Elucidation of binding modes with biological targets. |

| ¹⁹F MRI | Non-invasive in vivo imaging. | Tracking of drug distribution and pharmacokinetics. |

Multi-disciplinary Research Collaborations

The full potential of this compound can only be realized through collaborative efforts that bring together experts from various scientific disciplines. The complexity of modern drug discovery and materials science necessitates a team-based approach.

Future progress in the field of this compound will be driven by collaborations between:

Synthetic and Medicinal Chemists: To design and synthesize novel derivatives with improved properties.

Computational Chemists and Data Scientists: To apply AI and ML for in silico design and prediction.

Biologists and Pharmacologists: To evaluate the biological activity and mechanism of action of new compounds.

Analytical Chemists: To develop and apply advanced techniques for characterization and in situ analysis.

Chemical Engineers: To develop scalable and sustainable manufacturing processes.

Clinicians: To translate promising laboratory findings into clinical applications.

Such interdisciplinary collaborations will be essential to accelerate the pace of discovery and development, ultimately leading to new and innovative applications for this compound and its derivatives.

Q & A

Q. Advanced Research Focus

- DFT/Machine Learning : Train models using datasets of fluorinated isoquinolines to predict activation energies for SNAr reactions. For example, electron-deficient positions (C-6/C-8) show higher reactivity due to fluorine's -I effect .

- Case Application : A study used ML to optimize reaction conditions for 8-fluoro derivatives, achieving 85% yield by adjusting temperature and catalyst loading .

How should researchers address contradictory findings in the biological activity of this compound derivatives?

Advanced Research Focus

Conflicting results (e.g., CNS activity vs. toxicity) may stem from assay variability or compound stability. Mitigation strategies:

- Standardized Assays : Use cell lines with consistent expression of target receptors (e.g., dopamine D₂ for CNS studies) .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify labile functional groups .

- Longitudinal Analysis : Adopt multi-wave panel designs to assess time-dependent effects, as seen in pharmacological studies .

What purification strategies are effective for isolating this compound from complex reaction mixtures?

Q. Basic Research Focus

- Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients .

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) based on solubility differences between fluorinated and non-fluorinated by-products .

How can AI-driven experimental design accelerate the discovery of novel this compound analogs?

Q. Advanced Research Focus

- Self-Driving Laboratories (SDLs) : Implement closed-loop systems where AI analyzes spectral data (e.g., IR, NMR) to propose next-step reactions .

- High-Throughput Screening (HTS) : Use robotic platforms to test 100+ reaction conditions daily, prioritizing fluorine-rich scaffolds .

What are the challenges in scaling up this compound synthesis for preclinical studies?

Q. Advanced Research Focus

- By-Product Management : Fluorinated intermediates often generate toxic HF; use CaCO₃ traps or flow reactors to minimize exposure .

- Yield vs. Purity Trade-offs : Balance column chromatography (high purity) with distillation (scalability) during process optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.